2-Acetyl-3,5-dimethylpyrazine

Catalog No.
S663371
CAS No.
54300-08-2
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3,5-dimethylpyrazine

CAS Number

54300-08-2

Product Name

2-Acetyl-3,5-dimethylpyrazine

IUPAC Name

1-(3,5-dimethylpyrazin-2-yl)ethanone

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3

InChI Key

UCGOSAWBWFUKDT-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)C)C(=O)C

Solubility

soluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

FEMA NUMBER 3327;FEMA 3327;2-ACETYL-3,5(6)-DIMETHYLPYRAZINE;2-ACETYL-3,5-DIMETHYLPYRAZINE;2-ACETYL-3,5-DIMETHYLPYRAZINE AND 2-ACETYL-3,6-DIMETHYLPYRAZINE;2-ACETYL-3,5(OR 6)-DIMETHYLPYRAZINE;1-(3,5-Dimethyl-2-pyrazinyl)-1-ethanone;1-(3,5-Dimethyl-2-py

Canonical SMILES

CC1=CN=C(C(=N1)C)C(=O)C

Flavor Chemistry:

-Acetyl-3,5-dimethylpyrazine is a well-known flavoring agent, commonly used in the food and fragrance industries. It contributes to the characteristic aroma of roasted nuts, coffee, bread, and chocolate. Research has explored its application in various contexts, including:

  • Flavor profile development: Studies have investigated the interaction of 2-Acetyl-3,5-dimethylpyrazine with other flavor compounds to understand its role in creating specific flavor profiles []. This knowledge helps researchers design and optimize flavoring blends for various food and beverage applications.
  • Aroma perception: Research has employed 2-Acetyl-3,5-dimethylpyrazine in studies investigating human olfactory perception. By analyzing the brain's response to this compound, scientists can gain insights into how humans perceive and differentiate different aromas.

Analytical Chemistry:

-Acetyl-3,5-dimethylpyrazine serves as a valuable reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry techniques. These techniques are widely used to identify and quantify various compounds in complex mixtures. The well-defined chemical and physical properties of 2-Acetyl-3,5-dimethylpyrazine make it a reliable standard for calibrating instruments and ensuring the accuracy of analytical measurements.

Other Potential Applications:

While the primary focus of scientific research on 2-Acetyl-3,5-dimethylpyrazine lies in flavor and analytical chemistry, some studies have explored its potential applications in other fields. These include:

  • Antimicrobial activity: Preliminary research has investigated the potential antimicrobial properties of 2-Acetyl-3,5-dimethylpyrazine. However, further studies are needed to validate its efficacy and understand its mechanism of action.
  • Biomedical research: Some studies have explored the potential use of 2-Acetyl-3,5-dimethylpyrazine in biomedical research, although the specific applications are still under investigation.

2-Acetyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C8H10N2OC_8H_{10}N_2O and a molecular weight of 150.18 g/mol. It is a member of the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This compound typically appears as a colorless to light orange liquid with a distinctive nutty and roasted aroma, making it valuable in flavoring applications, particularly in food and beverages .

There is no scientific research readily available on a specific mechanism of action for 2-acetyl-3,5-dimethylpyrazine beyond its role as a flavoring agent. Its contribution to flavor likely involves interacting with olfactory receptors in the nose, but detailed studies on this specific compound are lacking.

  • The US Food and Drug Administration (FDA) no longer sanctions the use of 2-acetyl-3,5-dimethylpyrazine and six other related flavoring substances due to safety concerns [].
  • Specific data on its toxicity or other hazards is limited. However, further research is needed to understand its potential health risks.

The formation of 2-acetyl-3,5-dimethylpyrazine can occur through several chemical pathways, notably through the Maillard reaction, which is a complex series of reactions between amino acids and reducing sugars that leads to the formation of various flavor compounds. In this context, it is produced from intermediate compounds like dihydropyrazines and can undergo further reactions such as oxidation or condensation under specific conditions .

The synthesis process often involves the condensation of acetylacetone with 3,5-dimethylpyrazine or other similar precursors. The reaction conditions can vary significantly, influencing the yield and purity of the final product .

Research indicates that 2-acetyl-3,5-dimethylpyrazine exhibits various biological activities. It has been detected in several food matrices, including coffee, where it contributes to flavor profiles . Additionally, its potential antioxidant properties have been noted, although more extensive studies are needed to fully understand its biological implications.

Several methods have been developed for synthesizing 2-acetyl-3,5-dimethylpyrazine:

  • Condensation Reactions: This method involves the reaction of acetylacetone with 3,5-dimethylpyrazine under acidic or basic conditions.
  • Maillard Reaction: As mentioned earlier, this reaction between amino acids (like lysine) and reducing sugars can lead to the formation of various pyrazines including 2-acetyl-3,5-dimethylpyrazine.
  • Chemoenzymatic Synthesis: Recent studies have explored using enzymes to catalyze reactions that produce pyrazines from simpler substrates like amino acids .

2-Acetyl-3,5-dimethylpyrazine finds extensive use in various applications:

  • Flavoring Agent: It is commonly used in the food industry for its nutty and roasted flavor profile.
  • Fragrance: The compound is also utilized in perfumery for its unique scent characteristics.
  • Research: Its presence in biological systems makes it a subject of interest in flavor chemistry and food science research.

Studies examining the interactions of 2-acetyl-3,5-dimethylpyrazine with other compounds highlight its role in flavor enhancement and stability in food products. The compound's interactions during cooking processes (such as roasting) can lead to the formation of new flavor compounds through complex biochemical pathways like the Maillard reaction .

Several compounds share structural similarities with 2-acetyl-3,5-dimethylpyrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,3-DimethylpyrazineTwo methyl groups on adjacent carbonsCommonly found in roasted foods; less aromatic than 2-acetyl-3,5-dimethylpyrazine .
2,6-DimethylpyrazineTwo methyl groups at positions 2 and 6Exhibits different flavor notes; used in savory applications .
3-Ethyl-2,5-dimethylpyrazineEthyl group at position 3Known for its fruity aroma; less common than 2-acetyl-3,5-dimethylpyrazine .
2-Acetyl-3-methylpyrazineOne methyl group and one acetyl groupSimilar aroma profile but less intense than its counterpart .

The uniqueness of 2-acetyl-3,5-dimethylpyrazine lies in its specific arrangement of functional groups that contribute to its distinctive flavor and aroma profile compared to other pyrazines. Its synthesis via both chemical and enzymatic pathways further emphasizes its versatility within organic chemistry.

Physical Description

colourless to pale yellow liquid with a popcorn, roasted hazelnut odou

XLogP3

0.6

Density

1.070-1.075

UNII

RES1FSY5Z7

GHS Hazard Statements

Aggregated GHS information provided by 1416 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 1416 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1327 of 1416 companies with hazard statement code(s):;
H302 (97.06%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.06%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (96.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-08-2

Wikipedia

2-acetyl-3,5-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

Ethanone, 1-(3,5-dimethyl-2-pyrazinyl)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types